2-Chloro-1-isocyanato-3-methylbenzene
Description
Significance of Aromatic Isocyanates in Contemporary Organic Synthesis
Aromatic isocyanates are a cornerstone of modern organic synthesis, primarily due to the high reactivity of the isocyanate group (–N=C=O). This functional group is a powerful electrophile, readily reacting with a wide array of nucleophiles. This reactivity is harnessed in the production of a vast range of materials and chemical entities. The most prominent application is in the synthesis of polyurethanes, formed through the reaction of diisocyanates with polyols. google.com Beyond polymer science, aromatic isocyanates are indispensable for creating diverse functional groups. wikipedia.org
Their reactions with amines yield substituted ureas, while reactions with alcohols and thiols produce carbamates and thiocarbamates, respectively. nih.gov These motifs are prevalent in pharmaceuticals, agrochemicals, and other biologically active molecules. For instance, many herbicides are based on the substituted urea (B33335) structure, derived from the reaction of an appropriate aryl isocyanate with an amine. ucanr.edutandfonline.com The ability to generate these valuable linkages efficiently makes aromatic isocyanates versatile and crucial intermediates in multi-step syntheses. The general synthetic utility is often initiated by the phosgenation of a corresponding aniline (B41778) to produce the isocyanate, which is then used to build more complex molecules. wikipedia.orggoogle.com
Structural Features and Unique Reactivity of 2-Chloro-1-isocyanato-3-methylbenzene within the Aryl Isocyanate Class
The reactivity of an aryl isocyanate is intricately modulated by the nature and position of substituents on the aromatic ring. In this compound, the presence of a chlorine atom at the ortho position and a methyl group at the meta position creates a unique electronic and steric environment that distinguishes it from other aryl isocyanates.
Electronic Effects:
The chlorine atom is an electron-withdrawing group via the inductive effect, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.
The methyl group is weakly electron-donating, which slightly counteracts the effect of the chlorine atom. The net electronic effect still favors enhanced reactivity compared to an unsubstituted phenyl isocyanate.
Steric Effects:
The most significant feature is the ortho-chloro substituent. Its proximity to the isocyanate group provides considerable steric hindrance. This can influence the regioselectivity of reactions and may slow down the reaction rate with bulky nucleophiles compared to isocyanates with less hindered ortho positions.
This combination of activating electronic effects and moderating steric effects suggests that this compound could be a valuable reagent for specific synthetic challenges where a balance of reactivity and selectivity is required. The hydrolysis rate of aryl isocyanates is also notably faster than that of alkyl isocyanates, a factor that is pertinent in aqueous reaction conditions. nih.gov
Below is a table of basic physicochemical properties for this compound and a related isomer for comparison.
| Property | This compound | 3-Chloro-2-methylphenyl isocyanate |
| CAS Number | 88330-64-7 | 40397-90-8 |
| Molecular Formula | C₈H₆ClNO | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol | 167.59 g/mol |
| InChI Key | Not readily available | NGQMCUWZGVMILT-UHFFFAOYSA-N |
Data sourced from available chemical databases. nih.govbiosynth.com
Overview of Research Trajectories for this compound
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly accessible literature, its research trajectory can be inferred from the broader applications of substituted aryl isocyanates. The primary areas of investigation for a compound with this structure would likely include:
Agrochemical Synthesis: A significant research path for substituted aryl isocyanates is the development of new herbicides and pesticides. ucanr.edutandfonline.comgoogle.com The specific substitution pattern of this compound makes it a candidate for the synthesis of novel substituted ureas to be screened for herbicidal activity. The goal in this field is often to fine-tune the substitution on the aromatic ring to maximize efficacy against target weeds while minimizing impact on crops.
Intermediate for Fine Chemicals: Its unique reactivity profile makes it a potentially useful building block in the synthesis of complex organic molecules, including pharmaceuticals and dyes. Researchers might explore its use in reactions where the ortho-substituent can direct subsequent reactions or modulate the properties of the final product.
Materials Science: Although less common for mono-isocyanates compared to diisocyanates, there could be niche applications in modifying polymer surfaces or creating specialized monomers where its specific steric and electronic properties are advantageous.
The limited specific literature suggests that this compound may be a relatively specialized or underexplored reagent, offering opportunities for new research.
Hypotheses and Research Questions Guiding Investigations of this compound
Investigations into a molecule like this compound would be guided by several key hypotheses and research questions stemming from its unique structure.
Core Research Questions:
Reactivity and Kinetics: How does the combination of an ortho-chloro and meta-methyl group quantitatively affect the reaction rates with a standard set of nucleophiles (e.g., primary amines, secondary amines, alcohols) compared to other isomers like 3-chloro-4-methylphenyl isocyanate or the parent phenyl isocyanate? semanticscholar.org
Selectivity: Can the steric hindrance from the ortho-chloro group be exploited to achieve selective reactions with less bulky nucleophiles in a competitive reaction environment?
Biological Activity of Derivatives: What is the herbicidal or pharmaceutical activity profile of urea and carbamate (B1207046) derivatives synthesized from this compound? Do these derivatives show improved efficacy or a different spectrum of activity compared to analogues derived from other isomeric isocyanates? ucanr.edu
Guiding Hypotheses:
Hypothesis 1: The ortho-chloro substituent in this compound will sterically hinder the approach of nucleophiles, leading to lower reaction rates for bulky reactants compared to its less hindered isomers, despite the activating inductive effect of the chlorine.
Hypothesis 2: Substituted ureas derived from this compound will exhibit unique biological activities (e.g., as herbicides) due to the specific spatial arrangement of the chloro and methyl groups influencing the binding affinity to target enzymes or receptors. tandfonline.com
Hypothesis 3: The unique substitution pattern may lead to derivatives with altered physicochemical properties, such as solubility and crystal packing, which could be advantageous in formulation or material science applications.
These questions and hypotheses would form the basis for systematic studies to fully characterize the potential of this compound as a valuable tool in advanced organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-isocyanato-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYBXUDLZCMXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10521630 | |
| Record name | 2-Chloro-1-isocyanato-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88330-64-7 | |
| Record name | 2-Chloro-1-isocyanato-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88330-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-isocyanato-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for 2 Chloro 1 Isocyanato 3 Methylbenzene
Phosgene-Dependent Synthesis Routes for Aryl Isocyanates
The most established method for producing aryl isocyanates involves the use of phosgene (B1210022) or its safer liquid equivalent, triphosgene (B27547).
Conventional Phosgenation of Corresponding Aromatic Amines
The synthesis of 2-Chloro-1-isocyanato-3-methylbenzene via conventional phosgenation starts with its corresponding aromatic amine, 2-chloro-3-methylaniline (B1589733). aobchem.comglpbio.com The reaction is typically carried out by treating the amine with phosgene or triphosgene in an inert solvent. orgsyn.orgrsc.org
A general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758) or chlorobenzene (B131634). rsc.orggoogle.com This solution is then added dropwise to a solution of phosgene or triphosgene. rsc.org The reaction is often conducted at low temperatures initially, for instance, by cooling the mixture in an ice bath, to control the exothermic reaction. orgsyn.org A base, such as triethylamine (B128534) or aqueous sodium bicarbonate, is subsequently added to neutralize the hydrogen chloride gas that is formed as a byproduct. orgsyn.orgrsc.org The reaction mixture is then typically stirred for several hours at room temperature to ensure complete conversion. rsc.org
Investigation of Reaction Parameters and Yield Enhancement in Phosgene-Mediated Processes
The efficiency of the phosgenation process is highly dependent on several key reaction parameters. The choice of solvent, reaction temperature, and the nature of the base all play crucial roles in maximizing the yield and purity of the final isocyanate product.
For instance, a patented process for a similar isocyanate, 3-methyl-2-methoxymethyl-1-isocyanatobenzene, highlights the importance of temperature control. By reacting the corresponding aniline (B41778) with a phosgene compound in the presence of a tertiary amine at a controlled temperature range of 10°C to 14°C in solvents like chlorobenzene or ortho-dichlorobenzene, high yields can be achieved. google.com In one example, maintaining the reaction at 12°C and using a mixture of triethylamine and chlorobenzene resulted in a yield of 94.2%. google.com
The following table illustrates the impact of reaction temperature on the yield of 3-methyl-2-methoxymethyl-1-isocyanatobenzene, demonstrating the critical nature of this parameter.
| Amine Feed Temperature (°C) | Triethylamine/Chlorobenzene Feed Temperature (°C) | Reaction Temperature (°C) | Yield (%) |
| 0-3 | 5-8 | 10-12 | 92.5 |
| 5-8 | 10-12 | 12-14 | 93.1 |
| 25-28 | 15-17 | 10-12 | 88.2 |
This interactive table is based on data for a structurally similar isocyanate and illustrates the principle of yield enhancement through temperature optimization. google.com
Phosgene-Free Synthesis Approaches for Aryl Isocyanates
The significant hazards associated with phosgene have driven extensive research into alternative, safer synthetic routes to aryl isocyanates. These methods primarily revolve around the carbonylation of nitroaromatic compounds. researchgate.net
Reductive Carbonylation of Nitroaromatic Precursors
A promising phosgene-free strategy involves the reductive carbonylation of nitroaromatic compounds. researchgate.net For the synthesis of this compound, the corresponding precursor would be 2-chloro-1-methyl-3-nitrobenzene. aobchem.com This approach can be categorized into direct and indirect routes.
The direct conversion of nitroaromatics to isocyanates by reaction with carbon monoxide is an attractive, single-step alternative to phosgenation. scg.chgoogle.com This process typically requires a catalyst, often based on noble metals like palladium or rhodium. researchgate.net The reaction is generally carried out at elevated temperatures and pressures. google.com
Research has shown that palladium catalysts, particularly those with phenanthroline-based ligands, are effective for this transformation. scg.ch The reaction conditions, such as temperature, carbon monoxide pressure, and the choice of solvent and catalyst, are crucial for achieving high selectivity and yield, as the isocyanate product can be prone to oligomerization under harsh conditions. researchgate.net A patent describes a process for direct carbonylation using multimetallic catalysts at temperatures ranging from 50 to 250 °C and pressures from 1 to 200 bar. google.com
To circumvent the often harsh conditions of direct carbonylation, indirect two-step methods have been developed. These routes typically proceed through the formation of a carbamate (B1207046) or urea (B33335) intermediate, which is then converted to the desired isocyanate.
In the carbamate route, the nitroaromatic precursor is first subjected to reductive carbonylation in the presence of an alcohol to form an N-aryl carbamate. scg.ch This carbamate can then be thermally or catalytically decomposed to yield the isocyanate and the alcohol, which can be recycled. researchgate.netgoogle.comrsc.org The development of efficient catalysts for the decomposition of carbamates is an active area of research. researchgate.net For example, Bi2O3 has been shown to be an effective catalyst for the decomposition of methyl N-phenyl carbamate, achieving a yield of 78.5% for phenyl isocyanate. researchgate.net
Alternatively, the synthesis can proceed through a urea intermediate. asianpubs.orgresearchgate.netnih.gov Unsymmetrical aryl ureas can be synthesized using various methods, including the use of 3-substituted dioxazolones as isocyanate surrogates in a phosgene- and metal-free process. tandfonline.com These ureas can then potentially be converted to isocyanates.
The following table summarizes various catalysts and conditions used in phosgene-free synthesis routes for aryl isocyanates.
| Precursor | Route | Catalyst/Reagent | Conditions | Product | Yield (%) |
| Nitrobenzene | Direct Carbonylation | PdI2 / Fe promoter | High temperature and pressure | Phenyl Isocyanate | Moderate |
| Nitrobenzene | Indirect via Carbamate | Pd(phen)Cl2-BAcImPF6 | 150°C, 6MPa CO | Methyl Phenylcarbamate | >90% |
| Methyl N-phenyl Carbamate | Carbamate Decomposition | Bi2O3 | Boiling o-dichlorobenzene | Phenyl Isocyanate | 78.5% |
| Arylamine | Indirect via Carbamate | CO2, DBU, Sulfonium reagents | Mild | Aryl Isocyanate (trapped) | Not specified |
This interactive table provides examples of catalyst systems and conditions for the synthesis of aryl isocyanates via phosgene-free methods. researchgate.netresearchgate.netresearchgate.netorganic-chemistry.org
Heterogeneous and Homogeneous Catalysis in Reductive Carbonylation (e.g., Palladium-Based Systems)
The reductive carbonylation of nitroaromatic compounds represents a direct, phosgene-free route to aromatic isocyanates. universiteitleiden.nl This transformation can be applied to the synthesis of this compound from its corresponding nitro precursor, 2-chloro-1-methyl-3-nitrobenzene. The reaction involves the treatment of the nitro compound with carbon monoxide in the presence of a catalyst. universiteitleiden.nl Both homogeneous and heterogeneous catalytic systems, particularly those based on palladium, have been extensively investigated to improve reaction rates and selectivity. universiteitleiden.nlresearchgate.net
Homogeneous catalysis, often utilizing palladium complexes with ligands such as phenanthroline, has been a major area of research. universiteitleiden.nlacs.org These systems can exhibit high activity, but the separation of the catalyst from the product stream poses a significant challenge for industrial applications. universiteitleiden.nlgoogle.com Mechanistic studies on related systems have identified key intermediates, providing insight into the reaction pathway. acs.orgacs.orgdoi.org
Heterogeneous catalysts offer a solution to the separation problem. Systems such as palladium supported on various materials (e.g., Al2O3, carbon) have been explored. universiteitleiden.nlgoogle.com While early heterogeneous catalysts often showed poor results, the addition of Lewis acid promoters or co-catalysts can significantly enhance both reaction rate and selectivity towards the desired isocyanate. universiteitleiden.nl However, catalyst deactivation can limit turnover numbers (TONs). universiteitleiden.nl Recent developments focus on creating robust heterogeneous catalysts that maintain high activity and selectivity over multiple cycles. google.com
| Catalyst System | Type | Key Features/Promoters | Typical Conditions | Selectivity to Isocyanate |
|---|---|---|---|---|
| PdCl2/Pyridine | Homogeneous | Pyridine as additive | High temperature and pressure | Variable, positive effect noted. universiteitleiden.nl |
| [Pd]/phenanthroline/H+ | Homogeneous | Diimine ligand, non-coordinating acid | Milder conditions than older systems | High activity reported. universiteitleiden.nl |
| Pd/C or Rh/C | Heterogeneous | Often requires Lewis acid promoter (e.g., MoCl5, FeCl3) | High temperature and pressure | Poor without promoters; improved with additives. universiteitleiden.nl |
| PdO/MoOa/ZnO | Heterogeneous | Pyridine additive used in studies | Not specified | Reported as highly active and selective. google.com |
| Multi-metallic AxBy phases (A=Pd, Rh; B=Sn, Pb) | Heterogeneous | Binary intermetallic phases | Not specified | High activity and selectivity. google.com |
Curtius Rearrangement and Related Rearrangement Reactions
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govorganic-chemistry.org This reaction provides a reliable pathway to synthesize this compound starting from 2-chloro-6-methylbenzoic acid. The process involves the conversion of the carboxylic acid into an acyl azide (B81097) intermediate, which then undergoes thermal decomposition to yield the isocyanate and nitrogen gas. nih.govwikipedia.org The resulting isocyanate can be isolated or trapped in situ with various nucleophiles like alcohols or amines to form carbamates or ureas, respectively. wikipedia.orgorganic-chemistry.orgacs.org This method is compatible with a wide range of functional groups, including halides and alkyl groups present on the aromatic ring. acs.org
Mechanistic Studies of Acyl Azide Formation and Rearrangement to Isocyanates
The formation of the key acyl azide intermediate can be achieved by reacting a derivative of the carboxylic acid, such as an acyl chloride, with an azide salt. organic-chemistry.org Alternatively, one-pot procedures have been developed where the carboxylic acid is treated directly with reagents like diphenylphosphoryl azide (DPPA) or a mixture of sodium azide and a chloroformate. acs.orgnih.gov
The mechanism of the subsequent rearrangement has been a subject of detailed study. nih.gov It was once thought to be a two-step process involving the formation of a discrete acyl nitrene intermediate. nih.govwikipedia.org However, extensive research indicates that the thermal rearrangement is a concerted process, where the migration of the aryl group occurs simultaneously with the expulsion of dinitrogen gas. wikipedia.orgresearchgate.net This concerted mechanism explains the absence of byproducts that would arise from a free nitrene intermediate and the observed complete retention of stereochemistry at the migrating group. nih.govwikipedia.org
Development of Safer and More Efficient Curtius Reaction Conditions (e.g., Continuous-Flow)
A significant drawback of the traditional Curtius rearrangement is the use of potentially explosive and toxic azide reagents and the generation of high-energy acyl azide intermediates. nih.gov To mitigate these safety concerns, significant efforts have been directed towards developing safer reaction protocols. nih.govalmacgroup.com
Continuous-flow technology has emerged as a powerful tool for enhancing the safety and efficiency of this transformation. nih.govthieme-connect.com Flow reactors utilize small reactor volumes, which means only a minimal amount of hazardous material is present at any given time. almacgroup.com The excellent heat and mass transfer characteristics of microreactors allow for precise temperature control, preventing thermal runaways during the exothermic decomposition of the acyl azide. almacgroup.comthieme-connect.com In a typical flow process, the acyl azide is generated in situ and immediately converted to the isocyanate in a heated reactor zone, preventing its accumulation. nih.govthieme-connect.com This "just-in-time" generation and consumption of the hazardous intermediate makes the process significantly safer and amenable to scaling. thieme-connect.com These systems can be highly efficient, with short residence times and high throughput, making them suitable for industrial-scale production. thieme-connect.comresearchgate.net
| Parameter | Batch Processing | Continuous-Flow Processing |
|---|---|---|
| Safety | Risk of accumulating explosive acyl azide intermediates. nih.gov | Minimal accumulation of hazardous intermediates; enhanced thermal control. almacgroup.com |
| Scalability | Scaling up can be challenging due to safety and heat transfer issues. | Readily scalable by extending operation time or using parallel reactors. thieme-connect.com |
| Efficiency | Longer reaction times may be required. | Short residence times (minutes); high throughput possible. almacgroup.comresearchgate.net |
| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. thieme-connect.com |
Mitsunobu-Type Methodologies for Aromatic Isocyanates
The Mitsunobu reaction, traditionally used for converting alcohols into esters and other functional groups, has been adapted for the synthesis of isocyanates. wikipedia.orgorganic-chemistry.org This methodology can be applied to prepare this compound from the corresponding primary amine, 2-chloro-6-methylaniline. The reaction involves treating the amine with carbon dioxide and the zwitterionic Mitsunobu reagent, which is typically generated in situ from a phosphine (B1218219) (like triphenylphosphine (B44618) or tributylphosphine) and an azodicarboxylate (such as DEAD or DIAD). acs.orgfigshare.com
In this process, the amine and carbon dioxide first form a carbamic acid intermediate. The Mitsunobu reagent then activates the hydroxyl group of the carbamic acid, facilitating its dehydration to yield the isocyanate. acs.org High yields of isocyanates have been reported for primary alkylamines and hindered arylamines using this method, particularly when using tributylphosphine (B147548) at low temperatures. acs.orgfigshare.com The choice of phosphine can be critical; while triphenylphosphine is effective for alkylamines, it may give lower yields with aromatic amines. acs.org
Carbamate Thermal Decomposition Pathways
The thermal decomposition (or cracking) of carbamates is a prominent non-phosgene route for producing isocyanates. researchgate.netmdpi.com This method is particularly attractive from a "green chemistry" perspective as it avoids the use of highly toxic phosgene. mdpi.comresearchgate.net For the synthesis of this compound, the process would begin with the formation of a suitable N-(2-chloro-6-methylphenyl)carbamate. This carbamate precursor is then heated, often in the gas phase or in a high-boiling inert solvent, to induce its decomposition into the target isocyanate and an alcohol. mdpi.combutlerov.com
R-NH-CO-OR' (Carbamate) → R-N=C=O (Isocyanate) + R'-OH (Alcohol)
The reaction is reversible, which can complicate its industrial application. butlerov.com To drive the reaction to completion, the alcohol byproduct is typically removed from the reaction mixture as it forms. publish.csiro.au The decomposition process is highly endothermic and often requires high temperatures (250-600 °C in the gas phase). mdpi.comnih.gov To lower the required temperature and reduce side reactions, various catalysts have been investigated. researchgate.netbutlerov.com Both homogeneous and heterogeneous catalysts, including metal oxides and clays (B1170129) like montmorillonite (B579905) K-10, have shown efficacy in promoting carbamate cleavage at lower temperatures. researchgate.netnih.gov
| Catalyst | Phase | Typical Temperature | Key Findings |
|---|---|---|---|
| None (Thermal) | Gas or Liquid | >200 °C, often 250-600 °C. mdpi.combutlerov.com | High temperatures are required; reaction is reversible. butlerov.comnih.gov |
| Dibutyltin dilaurate | Homogeneous | Lowered temperature | Used to reduce thermolysis temperature and increase yield. butlerov.com |
| Montmorillonite K-10 | Heterogeneous | ~180-183 °C | Effective for carbamates with electron-withdrawing groups. researchgate.net |
| ZnO | Heterogeneous | 160–200 °C | Evaluated for model carbamate decomposition. nih.gov |
Exploration of Alternative Green Chemical Routes
The increasing demand for sustainable chemical processes has spurred research into alternative green routes for isocyanate synthesis that minimize hazardous reagents and waste. acs.orgrsc.org Beyond the carbamate decomposition and reductive carbonylation methods, other pathways are being explored.
One such pathway is the urea process , which uses urea, an alcohol, and an amine as raw materials to first synthesize a carbamate, which is then decomposed to the isocyanate. acs.org The byproducts are ammonia (B1221849) and alcohol, which can be recycled back into the synthesis of urea and the carbamate formation step, respectively, potentially achieving a "zero emission" process. acs.org
Another approach involves the use of dimethyl carbonate (DMC) as a green carbonylating agent to convert amines into carbamates, which are subsequently pyrolyzed. researchgate.net DMC is a non-toxic alternative to phosgene. The reaction of an amine with DMC produces the corresponding carbamate and methanol.
The direct synthesis of isocyanates from amines and carbon dioxide is also a highly sought-after green route. nih.gov While challenging, methods like the Mitsunobu-type reaction discussed earlier represent progress in this area. acs.org Additionally, phosgene-free protocols using reagents like di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst have been developed for converting aromatic amines to isocyanates at room temperature. chemrxiv.org These innovative methods align with the principles of green chemistry by improving safety and reducing environmental impact. rsc.org
Comparative Analysis of Synthetic Efficiency and Selectivity
The synthesis of this compound can be achieved through various methodologies, with phosgenation of the corresponding amine and non-phosgene routes being the primary approaches. The efficiency and selectivity of these methods differ significantly, influencing their suitability for laboratory and industrial-scale production.
A prevalent and high-yielding method for the synthesis of isocyanates is the reaction of a primary amine with phosgene or its safer equivalents, such as triphosgene. While specific data for this compound is not extensively detailed in publicly available literature, the synthesis of structurally similar compounds provides insight into the expected efficiency. For instance, the reaction of 3-methyl-2-methoxymethylaniline with triphosgene in the presence of a tertiary amine has been reported to produce 3-methyl-2-methoxymethyl-1-isocyanatobenzene in yields ranging from 94.2% to 97.4%. google.com These high yields are indicative of a highly efficient conversion process. The selectivity of this reaction is generally high, with the primary side products being urea derivatives formed from the reaction of the isocyanate product with any unreacted amine. Optimization of reaction conditions, such as temperature and the rate of addition of reagents, is crucial to minimize the formation of these byproducts.
Table 1: Phosgenation Route for a Structurally Similar Isocyanate
| Reactant | Phosgenating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-methyl-2-methoxymethylaniline | Triphosgene | Chlorobenzene | Triethylamine | 10-14 | 94.2 - 97.4 | google.com |
Non-phosgene routes offer a safer alternative to the use of highly toxic phosgene. One such promising method involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate to yield the isocyanate. This approach has been reported to produce various organic isocyanates with high yields, often exceeding 80% and in some cases, over 95%. google.com This method avoids the use of hazardous materials and can be designed to recycle byproducts, making it an environmentally benign option. The selectivity of this process is dependent on the stability of the intermediate carbamate and the conditions of the thermolysis step. Inefficient thermolysis can lead to the regeneration of the starting amine or the formation of other degradation products.
Table 2: Generalized Non-Phosgene Route for Isocyanate Synthesis
| Starting Material | Reagents | Key Step | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Organic Formamide | Diorganocarbonate | Thermolysis of carbamate intermediate | >80 - >95 | google.com |
Another non-phosgene approach is the catalytic synthesis from nitroaromatics. The reductive carbonylation of a nitro compound can produce the corresponding isocyanate. While this method is appealing from a safety and environmental perspective, it often requires high pressures and temperatures, and the catalyst systems can be complex. The yields and selectivity can vary significantly depending on the specific substrate and reaction conditions.
In comparing these methodologies, the phosgenation route, particularly with triphosgene, demonstrates very high efficiency in terms of chemical yield for structurally similar compounds. Its selectivity is also high, provided that the reaction conditions are carefully controlled to prevent the formation of urea byproducts. The primary drawback of this method is the inherent toxicity of the phosgenating agents.
Non-phosgene routes, such as the formamide-diorganocarbonate method, present a safer and more environmentally friendly alternative with the potential for high yields. However, the optimization of this multi-step process for a specific target like this compound would be necessary to achieve comparable efficiency to the phosgenation method. The selectivity of non-phosgene routes is a critical factor, with the potential for different side reactions compared to phosgenation.
Ultimately, the choice of synthetic methodology depends on a balance of factors including yield, purity requirements, safety considerations, and environmental impact. For high-volume industrial production, the efficiency and selectivity of the phosgenation route are attractive, but the associated hazards necessitate stringent safety protocols. For applications where safety and environmental concerns are paramount, the development and optimization of non-phosgene routes are of significant interest.
Reaction Chemistry and Mechanistic Investigations of 2 Chloro 1 Isocyanato 3 Methylbenzene
Nucleophilic Addition Reactions of the Isocyanate Group
The most characteristic reaction of isocyanates is nucleophilic addition across the C=N double bond. wikipedia.org Nucleophiles such as alcohols, amines, and water react readily with the isocyanate group to form urethanes, ureas, and carbamic acids (which are unstable and decompose to amines), respectively. wikipedia.orgmdpi.com
The reaction of 2-Chloro-1-isocyanato-3-methylbenzene with an alcohol (ROH) yields a urethane (B1682113) (carbamate), a linkage that is fundamental to the polyurethane industry. wikipedia.orgkuleuven.be This reaction involves the addition of the alcohol's hydroxyl group to the isocyanate.
Alcoholysis: Urethane Formation and Reaction Kinetics
Kinetic Studies of Urethane Bond Formation
Kinetic investigations of the reaction between aryl isocyanates and alcohols have shown that the reaction typically follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol concentration. researchgate.netkuleuven.beosti.gov However, deviations from this behavior can occur, particularly when the alcohol is present in high concentrations or when hydrogen-bonding solvents are used. kuleuven.be The rate of reaction is significantly influenced by the structure of both the isocyanate and the alcohol. Electron-withdrawing substituents on the aryl isocyanate, such as the chloro group in this compound, generally accelerate the reaction rate by increasing the electrophilicity of the isocyanate carbon. researchgate.net Conversely, primary alcohols are typically more reactive than secondary alcohols due to reduced steric hindrance. kuleuven.be Experimental activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol, depending on the solvent and the ratio of reactants. nih.gov
Table 1: Representative Reaction Rates for Phenyl Isocyanate with Various Alcohols This table presents generalized data for a model aryl isocyanate to illustrate kinetic principles applicable to this compound.
| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Methanol | Benzene (B151609) | 20 | Varies (dependent on H-bonding) researchgate.net |
| n-Butanol | Toluene | 25 | ~1.5 x 10⁻⁴ researchgate.net |
| sec-Butanol | Xylene | 30 | Slower than n-butanol cdnsciencepub.com |
| tert-Butanol | Diethylene Glycol Diethyl Ether | 30 | 0.09 x 10⁻⁴ nasa.gov |
Mechanistic Pathways: Concerted and Multimolecular Mechanisms
The mechanism of urethane formation has been the subject of extensive study. One commonly accepted pathway involves a concerted nucleophilic addition across the N=C bond of the isocyanate. kuleuven.be Theoretical studies suggest that the alcohol attacks the carbon of the N=C bond rather than the C=O bond. kuleuven.be
However, there is substantial evidence for a more complex, multimolecular mechanism, especially in the absence of a catalyst or in non-polar solvents. kuleuven.benih.gov In this model, self-association of the alcohol molecules via hydrogen bonding plays a crucial role. kuleuven.be It is proposed that alcohol dimers, trimers, or higher-order polymers are the actual reactive species. kuleuven.be These alcohol clusters facilitate the reaction by acting as a template for proton transfer, thereby lowering the activation energy. One proposed mechanism involves a supersystem of at least three alcohol molecules participating in the reaction. kuleuven.be Another pathway suggests that in the presence of excess isocyanate, a dipole-dipole stabilized isocyanate dimer can facilitate the reaction, proceeding through an allophanate (B1242929) intermediate. mdpi.comnih.govresearchgate.net
Catalysis and Solvent Effects on Alcoholysis
The alcoholysis of isocyanates is highly sensitive to both catalysis and the solvent environment.
Catalysis : Tertiary amines are effective catalysts for urethane formation. semanticscholar.org The mechanism of amine catalysis is believed to involve the formation of an intermediate complex between the catalyst and one of the reactants. One proposed mechanism involves the tertiary amine forming a complex with the isocyanate, increasing its susceptibility to nucleophilic attack. researchgate.net Another suggests the amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the hydroxyl group. researchgate.netacs.org
Solvent Effects : The solvent can significantly influence the reaction rate. researchgate.netacs.org The rate of reaction is found to depend on the dielectric constant and the hydrogen-bonding character of the solvent. researchgate.net In aprotic, non-hydrogen-bonding solvents like benzene or toluene, the reaction rate can be influenced by the self-association of alcohol molecules. kuleuven.be In hydrogen-bond-accepting solvents (e.g., dioxane, ethers), the solvent can form complexes with the alcohol, which may reduce the concentration of more reactive self-associated alcohol species and thus slow the reaction. researchgate.net Generally, reaction rates tend to be lower in more polar solvents like nitrobenzene. nasa.gov
Table 2: Relative Solvent Effects on the Reaction of Phenyl Isocyanate with Methanol This table illustrates general solvent effects on aryl isocyanate reactivity.
| Solvent | Relative Rate | Hydrogen Bonding Character |
| Benzene | High | Non-H-bonding researchgate.net |
| Di-n-butyl ether | Moderate | H-bond acceptor researchgate.net |
| Dioxane | Low | H-bond acceptor researchgate.net |
| Acetonitrile | Low | H-bond acceptor researchgate.net |
The reaction of this compound with a primary or secondary amine (RNH₂ or R₂NH) leads to the formation of a substituted urea (B33335). wikipedia.org This reaction is typically much faster than the corresponding reaction with alcohols. umn.edu
Aminolysis: Urea Formation and Reaction Dynamics
Kinetic and Mechanistic Insights into Urea Bond Formation
The reaction between an aryl isocyanate and an amine is generally assumed to follow simple second-order kinetics, being first order in each reactant. aub.edu.lb However, more detailed studies have revealed more complex kinetics, with the reaction order sometimes changing depending on the relative concentrations of the reactants. aub.edu.lb For instance, some studies have found the reaction to be second order in aniline (B41778) when it is in excess. aub.edu.lb
The mechanism is believed to proceed via a nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon. rsc.org This is followed by a rapid proton transfer to form the final urea product. rsc.org To account for complex kinetics, mechanisms involving the formation of intermediate complexes between isocyanate and amine molecules have been proposed. aub.edu.lb The reactivity of the amine is dependent on its basicity and steric hindrance; aromatic amines are generally less reactive than aliphatic amines. umn.eduaub.edu.lb
Influence of Amine Structure on Reactivity
The reaction of this compound with amines results in the formation of substituted ureas. The reactivity of the isocyanate group is significantly influenced by the structure of the reacting amine, primarily its nucleophilicity and the steric hindrance around the nitrogen atom. Generally, the reaction rate is governed by factors such as the basicity of the amine and the steric environment of both reactants. poliuretanos.net
The presence of a chlorine atom and a methyl group ortho to the isocyanate functionality in this compound introduces steric hindrance, which can modulate its reactivity compared to unsubstituted phenyl isocyanate. poliuretanos.net The reactivity of amines follows a general trend: aliphatic amines are significantly more reactive than aromatic amines due to their higher basicity and the localized nature of the lone pair of electrons on the nitrogen atom. poliuretanos.netumn.edu
Within aromatic amines, the reactivity is further influenced by the nature of substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity of the amine and accelerate the reaction, whereas electron-withdrawing groups decrease nucleophilicity and slow down the reaction. Steric hindrance on the amine, particularly from substituents at the ortho position, can dramatically decrease the reaction rate. tri-iso.comresearchgate.net
A summary of expected reactivity trends with this compound is presented below.
Table 1: Predicted Relative Reactivity of Various Amines with this compound
| Amine | Amine Class | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
| Cyclohexylamine | Primary Aliphatic | Strong Nucleophile | Low | Very High |
| Diethylamine | Secondary Aliphatic | Strong Nucleophile | Moderate | High |
| Aniline | Primary Aromatic | Weaker Nucleophile | Low | Moderate |
| p-Methoxyaniline | Primary Aromatic | Electron-Donating | Low | Moderate to High |
| p-Nitroaniline | Primary Aromatic | Electron-Withdrawing | Low | Low |
| 2,6-Dimethylaniline | Primary Aromatic | Electron-Donating | High | Very Low |
Hydrolysis: Carbamic Acid and Amine Formation
Isocyanates, including this compound, react with water in a process known as hydrolysis. poliuretanos.netwikipedia.org This reaction proceeds through an initial nucleophilic attack of water on the electrophilic carbon atom of the isocyanate group. This addition step forms an unstable carbamic acid intermediate (2-chloro-3-methylphenylcarbamic acid). researchgate.net
Carbamic acids are generally thermally unstable and readily decompose. The intermediate derived from this compound undergoes spontaneous decarboxylation, releasing carbon dioxide and yielding the corresponding primary amine, 2-chloro-3-methylaniline (B1589733). wikipedia.org
The primary pathway for the hydrolysis of this compound leads to the formation of 2-chloro-3-methylaniline and carbon dioxide. However, the amine product is itself a nucleophile and is generally more reactive towards isocyanates than water. poliuretanos.netresearchgate.net
Consequently, a significant by-product can be formed if a sufficient concentration of the parent isocyanate is still present in the reaction mixture. The newly formed 2-chloro-3-methylaniline can react with another molecule of this compound. This subsequent reaction results in the formation of a symmetrically substituted urea, N,N'-bis(2-chloro-3-methylphenyl)urea. wikipedia.orgresearchgate.net The formation of this urea by-product is often observed in processes where isocyanates are exposed to atmospheric or residual moisture.
Reaction Scheme:
Hydrolysis to Carbamic Acid: Cl(CH₃)C₆H₃NCO + H₂O → [Cl(CH₃)C₆H₃NHCOOH] (this compound reacts with water to form the unstable 2-chloro-3-methylphenylcarbamic acid.)
Decarboxylation to Amine: [Cl(CH₃)C₆H₃NHCOOH] → Cl(CH₃)C₆H₃NH₂ + CO₂ (The carbamic acid decomposes to 2-chloro-3-methylaniline and carbon dioxide.)
By-product Formation (Urea): Cl(CH₃)C₆H₃NH₂ + Cl(CH₃)C₆H₃NCO → (Cl(CH₃)C₆H₃NH)₂CO (The amine product reacts with the parent isocyanate to form N,N'-bis(2-chloro-3-methylphenyl)urea.)
Reactions with Thiols: Thiocarbamate Synthesis
This compound readily reacts with thiols (mercaptans) to produce S-substituted thiocarbamates. This reaction is analogous to the reaction with alcohols and amines and involves the nucleophilic addition of the sulfur atom of the thiol to the carbonyl carbon of the isocyanate group. nih.govresearchgate.net
The reaction can be carried out with both aliphatic and aromatic thiols. The general synthesis is efficient and often proceeds under mild, catalyst-free conditions, although bases can be used to accelerate the reaction by converting the thiol to the more nucleophilic thiolate anion. researchgate.net The resulting products are S-(2-chloro-3-methylphenyl) thiocarbamates, which are valuable intermediates in organic synthesis. researchgate.net
Table 2: Products from Reaction of this compound with Various Thiols
| Thiol Reactant | Chemical Name | Product Formed |
| Ethanethiol | Ethyl Mercaptan | S-Ethyl N-(2-chloro-3-methylphenyl)thiocarbamate |
| Thiophenol | Phenyl Mercaptan | S-Phenyl N-(2-chloro-3-methylphenyl)thiocarbamate |
| Benzylthiol | Benzyl Mercaptan | S-Benzyl N-(2-chloro-3-methylphenyl)thiocarbamate |
Cycloaddition Chemistry of this compound
The isocyanate group, with its orthogonal pi systems, can participate in various cycloaddition reactions, serving as a versatile building block for the synthesis of heterocyclic compounds.
[2+2] and [3+2] Cycloaddition Reactions
[2+2] Cycloaddition: Aryl isocyanates like this compound can undergo [2+2] cycloaddition reactions with electron-rich alkenes and other unsaturated systems. A notable example of this reactivity is the Staudinger synthesis of β-lactams (2-azetidinones) from isocyanates and ketenes. youtube.com While highly reactive isocyanates like chlorosulfonyl isocyanate react readily with a wide range of alkenes, the cycloaddition of standard aryl isocyanates typically requires more reactive partners like ketenes or electron-rich olefins. researchtrends.net The reaction of this compound with an alkene would be expected to yield a β-lactam ring structure, a core component of many antibiotic compounds.
[3+2] Cycloaddition: The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. mdpi.comresearchgate.net In these reactions, the isocyanate can act as the dipolarophile (the 2-atom component), reacting with a 1,3-dipole such as a nitrile oxide, azide (B81097), or nitrone. This pathway allows for the synthesis of a variety of five-membered heterocycles containing nitrogen and other heteroatoms, which are significant scaffolds in medicinal chemistry. researchgate.netrsc.org
Formation of Heterocyclic Scaffolds via Cycloaddition
The cycloaddition chemistry of this compound provides access to diverse and complex heterocyclic systems. For instance, reaction with carbodiimides can lead to four-membered uretidinedione rings (isocyanate dimers) or six-membered triazine derivatives (isocyanate trimers), depending on the reaction conditions.
Furthermore, reactions with substrates containing multiple reactive sites can lead to more complex fused heterocyclic scaffolds. The reaction of aryl isocyanates with N,N-dimethylformamide has been shown to produce pentasubstituted pentazaspiro[4.5]decane-tetraones via a series of cycloaddition and rearrangement steps. acs.org These reactions highlight the potential of this compound as a precursor for generating novel heterocyclic structures for applications in materials science and drug discovery.
Polymerization Reactions Involving this compound
The isocyanate functional group (-NCO) is highly reactive and readily participates in a variety of polymerization reactions. The specific reactivity of this compound is dictated by the electrophilic nature of the isocyanate carbon, which is influenced by the electronic and steric effects of the substituents on the benzene ring. The presence of a chlorine atom, an electron-withdrawing group, is expected to increase the reactivity of the isocyanate group, while the methyl group, being electron-donating, may have a counteracting, albeit weaker, effect.
Homopolymerization Studies
Currently, there is a notable lack of specific research dedicated to the homopolymerization of this compound in publicly available scientific literature. Homopolymerization of isocyanates can be challenging and is often sensitive to reaction conditions and the presence of catalysts. Anionic polymerization is a common method for the controlled polymerization of isocyanates, which can lead to the formation of well-defined helical polymers. However, side reactions such as cyclotrimerization to form isocyanurates can be a significant competing pathway, often favored due to its thermodynamic stability.
While direct experimental data for the homopolymerization of this compound is unavailable, the general principles of isocyanate polymerization suggest that its propensity to homopolymerize would be influenced by the steric hindrance around the isocyanate group and the electronic effects of the chloro and methyl substituents. The ortho-methyl group could sterically hinder the approach of the propagating chain end, potentially slowing down the rate of polymerization and increasing the likelihood of side reactions.
Copolymerization Strategies with Polyols and Polyamines for Polyurethanes and Polyureas
This compound is a suitable monomer for the synthesis of polyurethanes and polyureas through copolymerization with polyols and polyamines, respectively. These reactions are step-growth polymerizations that rely on the highly efficient and well-established reactions between the isocyanate group and the active hydrogen-containing functional groups of the comonomers.
The general reactions are as follows:
Polyurethane formation: Reaction of the isocyanate with a polyol (a compound with multiple hydroxyl groups).
Polyurea formation: Reaction of the isocyanate with a polyamine (a compound with multiple amine groups).
The reaction with amines to form urea linkages is typically much faster than the reaction with alcohols to form urethane linkages.
The formation of a urethane linkage proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group (from the polyol) attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the urethane bond (-NH-CO-O-).
The reaction mechanism can be influenced by several factors, including the use of catalysts. While the reaction can proceed without a catalyst, it is often accelerated by the addition of catalysts such as tertiary amines or organotin compounds. These catalysts can activate either the isocyanate or the alcohol, facilitating the nucleophilic attack.
The reactivity of this compound in urethane formation is expected to be enhanced by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the isocyanate carbon. However, the ortho-methyl group may introduce steric hindrance, potentially slowing the reaction rate compared to an un-substituted or para-substituted analog.
The structure of the isocyanate monomer plays a critical role in determining the final architecture and properties of the resulting polyurethane or polyurea. The presence of the chloro and methyl groups on the benzene ring of this compound will have a significant impact.
Expected Influence of Substituents on Polymer Properties:
| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Polymer Properties |
| Chlorine | meta to methyl | Electron-withdrawing | Moderate | Increased polymer rigidity and potentially higher glass transition temperature (Tg). May enhance intermolecular interactions through dipole-dipole forces. |
| Methyl | ortho to isocyanate | Electron-donating | Significant | May disrupt chain packing and reduce crystallinity due to steric hindrance, leading to a more amorphous polymer. Could potentially lower the melting point and increase solubility in organic solvents. |
The asymmetry of the this compound monomer is likely to lead to the formation of an amorphous polymer. The irregular structure resulting from the random orientation of the monomer units along the polymer chain would hinder the development of crystalline domains. This amorphous nature would influence the mechanical properties, making the polymer potentially more flexible and less rigid than a polymer derived from a more symmetrical diisocyanate.
Multi-Component Reactions (MCRs) Featuring this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. Isocyanates are valuable components in several MCRs due to the electrophilicity of the isocyanate carbon.
Ugi-Type Reactions and Derivative Synthesis
The Ugi reaction is a well-known four-component reaction (4-CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. However, variations of the Ugi reaction exist where an isocyanate can be used as one of the components, often in place of the carboxylic acid or in combination with other reactants to generate diverse heterocyclic structures.
While specific examples of Ugi-type reactions involving this compound are not readily found in the literature, its participation in such reactions is theoretically plausible. In a hypothetical Ugi-type reaction, the isocyanate could serve as an electrophilic component, reacting with a nucleophile generated in situ from the other reaction partners.
Plausible Ugi-type Reaction Mechanism:
A plausible mechanism for a Ugi-type reaction involving an isocyanate would proceed through a series of reversible steps, culminating in an irreversible rearrangement to form the final product. The reaction is typically initiated by the formation of an imine from an aldehyde/ketone and an amine. This imine can then be activated for nucleophilic attack.
The reactivity of this compound in such a reaction would be governed by the electronic and steric factors previously discussed. The electron-withdrawing chlorine would enhance the electrophilicity of the isocyanate, making it more susceptible to nucleophilic attack. The steric hindrance from the ortho-methyl group could influence the regioselectivity and stereoselectivity of the reaction, potentially favoring the formation of specific isomers.
The products of such MCRs are often complex, polyfunctional molecules with potential applications in medicinal chemistry and materials science. The incorporation of the 2-chloro-3-methylphenyl moiety from the isocyanate would impart specific properties to the resulting derivatives, such as increased lipophilicity and potential biological activity.
Tandem Reactions and Cascade Processes
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for the rapid construction of complex molecules from simple precursors. In the context of this compound, such processes could theoretically be initiated at either the chloro or the isocyanate functionality.
For instance, a tandem reaction could be envisioned involving an initial intermolecular reaction at the isocyanate group with a suitable nucleophile, followed by an intramolecular cyclization that engages the chloro substituent. While specific examples involving this compound are not extensively documented in the literature, related chemistries provide a basis for potential transformations. Palladium-catalyzed tandem addition-cyclization reactions of 2-alkynylbenzenamines with isocyanates, for example, lead to the formation of substituted indoles. rsc.orgnih.gov A hypothetical analogous reaction with a bifunctional reagent could allow for initial reaction at the isocyanate of this compound, followed by an intramolecular cyclization involving the chloro group to form a heterocyclic system.
Similarly, cascade reactions could be designed where a transition metal catalyst activates the C-Cl bond, followed by a series of events involving the isocyanate moiety. Palladium-catalyzed annulation reactions involving multiple C-H activations are known to form complex cyclic systems. rsc.orgnyu.edu While direct examples with this compound are scarce, the principles of these reactions suggest its potential as a substrate in the development of novel cascade processes for the synthesis of nitrogen-containing heterocycles.
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis provides a powerful toolkit for the functionalization of both the aromatic halogen and the isocyanate group in this compound.
The chloro group of this compound is a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex aromatic compounds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (or its boronate ester) and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org For a substrate like this compound, this would allow for the introduction of a new aryl or vinyl substituent at the 2-position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. researchgate.netmdpi.com
| Coupling Partner | Catalyst System | Base | Solvent | Product |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-1-isocyanato-3-methylbenzene |
| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Vinyl-1-isocyanato-3-methylbenzene |
Sonogashira Coupling: This coupling reaction enables the formation of a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The isocyanate group is generally stable under these conditions, allowing for the synthesis of 2-alkynyl-1-isocyanato-3-methylbenzene derivatives.
| Coupling Partner | Catalyst System | Base | Solvent | Product |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 2-Alkynyl-1-isocyanato-3-methylbenzene |
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This transformation would yield 2-amino-substituted-1-isocyanato-3-methylbenzene derivatives. Selective amination at the chloro position in the presence of the isocyanate is a key challenge and depends on the careful selection of reaction conditions to avoid unwanted side reactions with the isocyanate group. researchgate.netresearchgate.netnih.gov
| Coupling Partner | Catalyst System | Base | Solvent | Product |
| Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 2-(Amino)-1-isocyanato-3-methylbenzene |
The isocyanate group of this compound is a versatile electrophilic handle that can undergo a variety of catalytic transformations.
Catalytic Trimerization: Aromatic isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. This reaction can be catalyzed by a range of catalysts, including tertiary amines, phosphines, and various metal complexes. researchgate.netgoogle.com The trimerization of this compound would lead to the formation of a tris(2-chloro-3-methylphenyl)isocyanurate, a molecule with a rigid, planar core. The efficiency of the trimerization is dependent on the catalyst and reaction conditions. google.comresearchgate.net
Lewis Acid Catalysis: Lewis acids can activate the isocyanate group towards nucleophilic attack. researchgate.netresearchgate.net This can facilitate reactions with a wide range of nucleophiles, such as alcohols, amines, and even carbon nucleophiles. The choice of Lewis acid can influence the selectivity and rate of the reaction.
Tandem Reactions Involving the Isocyanate: The isocyanate group can participate in tandem reactions where it is attacked by a nucleophile, and a subsequent reaction occurs. For example, a palladium-catalyzed three-component coupling of an allylstannane, an allyl chloride, and an isocyanate can lead to a tandem bis-allylation of the isocyanate. nih.gov While not specifically demonstrated for this compound, this type of reaction highlights the potential for more complex transformations involving the isocyanate functionality.
Derivatization and Functionalization Strategies for 2 Chloro 1 Isocyanato 3 Methylbenzene
Transformations of the Isocyanate Group to Diverse Functionalities
The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack, providing a straightforward route to a variety of nitrogen-containing functional groups.
Synthesis of Carbamates and Ureas
The reaction of isocyanates with alcohols and amines to form carbamates and ureas, respectively, is a fundamental and widely utilized transformation in organic chemistry.
Carbamates , also known as urethanes, are readily synthesized by the addition of an alcohol to the isocyanate group. This reaction is often facilitated by a catalyst to increase the rate of carbamoylation while minimizing side reactions. A variety of catalysts, including zinc salts like zinc dibromide and zinc dichloride, as well as organotin compounds, have been employed for this purpose. The general scheme for carbamate (B1207046) formation from 2-chloro-1-isocyanato-3-methylbenzene is depicted below:
R-OH + O=C=N-Ar → R-O-C(=O)NH-Ar Where Ar = 2-chloro-3-methylphenyl
Ureas are formed through the reaction of this compound with primary or secondary amines. This reaction is typically rapid and exothermic, often proceeding to completion at ambient temperature. The resulting N,N'-disubstituted ureas are stable compounds with applications in various fields of chemistry. For instance, the reaction of 2-chloro-6-methyl phenyl isocyanate with an appropriate amine has been utilized in the synthesis of novel diaryl urea (B33335) derivatives. A specific example is the synthesis of 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]- amino]phenoxy]-N-methylpyridine-2-carboxamide. youtube.com
| Reactant 1 | Reactant 2 | Product |
| This compound | Alcohol (R-OH) | N-(2-chloro-3-methylphenyl)carbamate |
| This compound | Amine (R-NH2) | N-Alkyl/Aryl-N'-(2-chloro-3-methylphenyl)urea |
Table 1: Synthesis of Carbamates and Ureas from this compound
| Compound | Molecular Formula | IR (KBr, cm⁻¹) | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Mass [M+1] |
| 2-Chloro-6-methyl phenyl isocyanate | C₈H₆NOCl | 2270, 1601, 1519, 1470, 1047, 764 | 2.23 (s, 3H), 7.24 (d, 1H), 7.52 (bs, 2H) | 21.1, 126.2, 127.3, 127.8, 128.2, 130.4, 134.2, 134.7 | 168 |
Table 2: Spectroscopic Data for 2-Chloro-6-methyl phenyl isocyanate youtube.com
Preparation of Amides and Other Nitrogen-Containing Derivatives
The isocyanate group can also be converted into amides through reaction with carboxylic acids. This transformation typically proceeds via a decarboxylative coupling, where the initial adduct between the isocyanate and the carboxylic acid loses carbon dioxide to form the amide bond. The reaction can be catalyzed by various reagents, including anhydrous hydrogen halides. google.com
Furthermore, the reaction of this compound with other nitrogen-containing nucleophiles, such as hydrazines and hydroxylamines, can lead to the formation of semicarbazides and hydroxyureas, respectively. These reactions expand the synthetic utility of this isocyanate for the preparation of a diverse array of nitrogen-containing compounds.
Formation of Biurets and Allophanates
Under certain conditions, the products of the initial reaction of the isocyanate can undergo further reaction with another molecule of isocyanate.
Biurets are formed from the reaction of a urea with an additional isocyanate molecule. This reaction typically requires elevated temperatures. The N-H bond of the newly formed urea acts as a nucleophile, attacking the carbonyl carbon of a second isocyanate molecule.
Allophanates are similarly formed from the reaction of a carbamate with an isocyanate. The N-H bond of the carbamate attacks another isocyanate molecule, a reaction that is also generally promoted by heat. tue.nlresearchgate.net The formation of both biurets and allophanates represents a method for creating more complex structures with multiple urea or urethane (B1682113) linkages.
Chemical Modification of the Chlorinated Aromatic Ring
The presence of a chlorine atom on the aromatic ring of this compound opens up possibilities for further functionalization through reactions typical of aryl halides.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While simple aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions. The isocyanate group, being electron-withdrawing, can activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, in this compound, the chloro and isocyanato groups are ortho to each other. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov
Potential nucleophiles for SNAr reactions on this substrate include alkoxides, thiolates, and amines. The outcome of the reaction would depend on the specific reaction conditions and the nature of the nucleophile. For instance, reaction with a strong nucleophile under forcing conditions could potentially lead to the displacement of the chloride ion.
Metal-Catalyzed Cross-Coupling Reactions at the Chloro-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the chloro-position of this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method allows for the formation of a new carbon-carbon bond, introducing a variety of aryl, heteroaryl, or alkyl groups at the position of the chlorine atom. youtube.comorganic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This would introduce an alkynyl substituent onto the aromatic ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine. This provides a direct method to introduce a primary or secondary amine at the chloro-position, offering an alternative to SNAr reactions for the synthesis of substituted anilines. wikipedia.org
| Coupling Reaction | Coupling Partner | Resulting Bond |
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) |
| Buchwald-Hartwig | Amine (R₂NH) | C-N |
Table 3: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions at the Chloro-Position
Electrophilic Aromatic Substitution at Other Ring Positions
The benzene (B151609) ring of this compound possesses three substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these groups determine the position of substitution for incoming electrophiles. These effects are a combination of inductive and resonance effects. libretexts.orgpressbooks.pubvedantu.com
Chloro Group (-Cl): The chloro group is an ortho-, para-directing group. pressbooks.pubunizin.org While it is deactivating due to its inductive electron-withdrawing effect, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org
Methyl Group (-CH3): The methyl group is an ortho-, para-directing and activating group. pressbooks.pubunizin.org It donates electron density to the ring through an inductive effect and hyperconjugation, thereby activating the ring towards electrophilic attack. vedantu.com
Isocyanato Group (-NCO): The isocyanato group is a deactivating and meta-directing group. mdpi.comrsc.org The electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring, making it less susceptible to electrophilic attack. The double bonds within the isocyanate group can withdraw electrons from the ring via resonance, directing incoming electrophiles to the meta position. uomustansiriyah.edu.iq
In this compound, the positions on the aromatic ring are numbered relative to the isocyanato group (position 1). Therefore, the chloro group is at position 2 and the methyl group is at position 3. The available positions for substitution are 4, 5, and 6.
The directing effects of the existing substituents on these positions are as follows:
Position 4: Para to the chloro group and ortho to the methyl group.
Position 5: Meta to both the chloro and methyl groups.
Position 6: Ortho to the chloro group.
Considering the combined directing effects, the activating methyl group and the ortho-, para-directing chloro group will synergistically direct incoming electrophiles to position 4. The deactivating isocyanato group will direct to position 5. Due to the stronger activating and directing influence of the methyl and chloro groups, electrophilic substitution is most likely to occur at the position 4 . For instance, in the nitration of 2-chlorotoluene, the major product formed is 2-chloro-5-nitrotoluene, where the nitro group is introduced at the position para to the chloro group and ortho to the methyl group. quora.comquora.com A similar outcome would be predicted for this compound.
While specific research on the electrophilic aromatic substitution of this compound is not extensively documented, the following table outlines the predicted major products for common EAS reactions based on the directing effects of the substituents.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-1-isocyanato-3-methyl-4-nitrobenzene |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 4-Bromo-2-chloro-1-isocyanato-3-methylbenzene or 2,4-Dichloro-1-isocyanato-3-methylbenzene |
| Sulfonation | SO₃, H₂SO₄ | 3-Chloro-2-isocyanato-6-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Chloro-2-isocyanato-6-methylphenyl)ethan-1-one (for R=CH₃) |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 2-Chloro-4-ethyl-1-isocyanato-3-methylbenzene (for R=CH₂CH₃) |
Derivatization for Analytical and Characterization Purposes
Due to the high reactivity of the isocyanate group, direct analysis of this compound, particularly at trace levels, can be challenging. rsc.orgnih.gov Therefore, derivatization is a common and often necessary strategy to convert the isocyanate into a more stable and easily detectable compound for analytical and characterization purposes. rsc.org The primary goal of derivatization is to react the highly reactive -NCO group with a reagent to form a stable covalent bond, yielding a derivative that is amenable to chromatographic separation and detection. rsc.orgnih.gov
The most common derivatization strategy for isocyanates involves the reaction with a nucleophilic reagent containing an active hydrogen, such as an amine or an alcohol. rsc.orgwikipedia.org This reaction results in the formation of a stable urea or urethane derivative, respectively. wikipedia.orgnih.gov These derivatives are typically less volatile and more thermally stable than the parent isocyanate, making them suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgnih.govmdpi.com
A variety of derivatizing agents have been developed for the analysis of aromatic isocyanates, and these are generally applicable to this compound. The choice of derivatizing agent often depends on the analytical technique to be employed and the desired sensitivity. nih.gov For HPLC analysis with ultraviolet (UV) or fluorescence detection, reagents that introduce a chromophore or a fluorophore into the derivative are preferred to enhance detection sensitivity. rsc.orgbohrium.com
The following interactive table summarizes some common derivatizing agents used for aromatic isocyanates, the type of derivative formed, and the analytical techniques for which they are suitable.
| Derivatizing Agent | Abbreviation | Derivative Formed | Analytical Technique(s) |
| Dibutylamine | DBA | Urea | HPLC-UV researchgate.net |
| 1-(2-Methoxyphenyl)piperazine | MOPP | Urea | HPLC-UV/Electrochemical google.comnih.gov |
| 9-(N-Methylaminomethyl)anthracene | MAMA | Urea | HPLC-Fluorescence/UV rsc.org |
| 1-(9-Anthracenylmethyl)piperazine | MAP | Urea | HPLC-Fluorescence/UV rsc.orgnih.gov |
| Tryptamine | TRYP | Urea | HPLC-Fluorescence/UV rsc.orgnih.gov |
| Ethanol | - | Urethane | HPLC-UV/Electrochemical nih.gov |
| 1-(2-Pyridyl)piperazine | 2PP | Urea | HPLC-UV rsc.org |
The derivatization reaction is typically carried out during or immediately after sample collection, especially in the context of air monitoring, to stabilize the isocyanate and prevent its loss through reaction with water or other nucleophiles present in the sample matrix. nih.gov The resulting urea or urethane derivatives can then be extracted, concentrated, and analyzed to determine the concentration of the original isocyanate in the sample.
Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 1 Isocyanato 3 Methylbenzene and Its Reaction Products
Infrared (IR) Spectroscopy for Reaction Monitoring and Structural Elucidation
Infrared (IR) spectroscopy is an indispensable tool for studying reactions involving isocyanates due to the distinct and strong absorption of the isocyanate functional group.
In situ Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful technique for the real-time investigation of reaction kinetics and mechanisms involving 2-Chloro-1-isocyanato-3-methylbenzene. researchgate.net This method allows for the continuous monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. mt.com The primary advantage of using in-situ FTIR for isocyanate reactions is the ability to track the disappearance of the prominent isocyanate (-N=C=O) absorption band. mt.com This provides specific, real-time information about the reaction's initiation, progression, conversion rate, and endpoint. mt.com
The asymmetrical stretching vibration of the N=C=O group gives rise to a sharp and intense peak in a region of the mid-infrared spectrum that is typically free from other interfering absorptions, usually between 2250 and 2285 cm⁻¹. mdpi.com By monitoring the decrease in the intensity of this peak over time, researchers can derive kinetic data, such as reaction rate constants and activation energies. researchgate.netemerald.com For example, in the reaction of this compound with a nucleophile, such as an alcohol to form a urethane (B1682113), the consumption of the isocyanate can be precisely quantified. Simultaneously, the formation of the product can often be observed by the appearance of new characteristic bands, such as the C=O stretching vibration of the urethane group around 1680-1760 cm⁻¹. azom.comresearchgate.net This dual monitoring provides a more complete picture of the reaction pathway and can help in elucidating complex reaction mechanisms. emerald.com
The isocyanate functional group (-N=C=O) of this compound has a characteristic vibrational signature in the infrared spectrum. The most significant and diagnostically useful vibration is the intense, sharp absorption band corresponding to the asymmetric stretching of the N=C=O moiety. This band is typically located in the 2250–2285 cm⁻¹ range. Its precise frequency can be subtly influenced by the electronic effects of the substituents on the aromatic ring, though it remains a reliable marker for the presence of the isocyanate group. researchgate.net
In addition to the primary asymmetric stretch, other vibrational modes of the isocyanate group, such as the symmetric stretch and bending vibrations, occur at lower frequencies but are generally weaker and less commonly used for routine analysis. The high extinction coefficient and isolated spectral position of the asymmetric stretching band make it exceptionally suitable for both qualitative identification and quantitative analysis of this compound and for monitoring its consumption during chemical transformations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound and its reaction products, providing detailed information about the carbon-hydrogen framework.
¹H (proton) and ¹³C NMR spectroscopy are used in concert to confirm the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (multiplicity) will be influenced by the positions of the chloro, isocyanato, and methyl groups. The methyl group protons will appear as a singlet in the aliphatic region of the spectrum.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the methyl carbon, and one for the isocyanate carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. docbrown.info The isocyanate carbon atom is characteristically found in the 120-140 ppm range, while the methyl carbon appears at a much higher field (lower ppm value). oregonstate.edu
Below are tables with predicted chemical shift ranges for this compound, based on established data for substituted benzenes and related isocyanates. docbrown.infooregonstate.edupdx.edudu.edusysu.edu.cnchemicalbook.comucla.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (ortho to -CH₃) | ~7.0 - 7.2 | Doublet |
| Aromatic CH (para to -CH₃) | ~7.1 - 7.3 | Triplet |
| Aromatic CH (ortho to -Cl) | ~7.2 - 7.4 | Doublet |
| Methyl (-CH ₃) | ~2.2 - 2.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C -NCO | ~130 - 135 |
| C -Cl | ~132 - 137 |
| C -CH₃ | ~135 - 140 |
| Aromatic C H | ~125 - 132 |
| -N=C =O | ~125 - 130 |
| -C H₃ | ~15 - 20 |
To delve deeper into the structural and dynamic properties of this compound and its reaction products, advanced NMR techniques are employed. news-medical.netfiveable.me Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning all proton and carbon signals, especially in complex product molecules. acs.orgacs.org HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (over two or three bonds), helping to piece together the complete molecular structure. libretexts.org These techniques are particularly useful for distinguishing between isomers that may form during a reaction.
Variable-Temperature (VT) NMR can be used to study conformational dynamics, such as restricted rotation around single bonds, which might be present in sterically hindered derivatives of this compound. By observing changes in the NMR spectrum as a function of temperature, thermodynamic parameters for conformational exchange processes can be determined. Furthermore, in-situ NMR reaction monitoring, including advanced techniques, can provide mechanistic insights by detecting and characterizing transient intermediates that are not observable by other methods. cornell.edu For instance, the reaction of isocyanates with other functional groups can be followed to understand the formation of various adducts like ureas, biurets, or allophanates. polymersynergies.netresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and its reaction products, as well as to gain structural information through the analysis of fragmentation patterns. nih.gov It is also a critical tool for assessing the purity of reaction mixtures.
Upon ionization, typically through electron ionization (EI), the molecule fragments in a reproducible manner. The fragmentation pattern of aryl isocyanates is influenced by the substituents on the aromatic ring. nih.gov Common fragmentation pathways include the loss of the isocyanate group (-NCO) or carbon monoxide (-CO) from the molecular ion. nih.govmiamioh.edu For this compound, characteristic fragments would also arise from the loss of a chlorine atom or a methyl radical. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments create a unique mass spectrum that serves as a molecular fingerprint. aip.orglibretexts.org
In the context of reaction products, MS is essential for identification. For example, if this compound reacts with an alcohol (ROH), the expected urethane product would have a molecular weight corresponding to the sum of the reactants. High-resolution mass spectrometry (HRMS) can provide the exact mass of the product, which allows for the determination of its elemental composition, further confirming its identity.
For purity assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. nih.gov These hyphenated techniques separate the components of a reaction mixture before they enter the mass spectrometer, allowing for the identification and quantification of the desired product, unreacted starting materials, and any byproducts. researchgate.net Due to the high reactivity of isocyanates, derivatization, for instance with di-n-butylamine, is often performed prior to LC-MS analysis to form stable urea (B33335) derivatives that are more amenable to analysis. nih.govresearchgate.net This approach allows for sensitive and selective quantification of residual isocyanates in a final product mixture. nih.govresearchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure / Loss | Predicted m/z |
| Molecular Ion | [C₈H₆ClNO]⁺ | 167/169 (isotope pattern) |
| Loss of CO | [C₇H₆ClN]⁺ | 139/141 |
| Loss of NCO | [C₇H₆Cl]⁺ | 125/127 |
| Loss of Cl | [C₈H₆NO]⁺ | 132 |
| Loss of CH₃ | [C₇H₃ClNO]⁺ | 152/154 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progression Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and can be effectively employed to monitor the progression of reactions involving the isocyanate group. The absorption of UV-Vis radiation by this compound is dictated by the electronic transitions associated with the aromatic ring and the isocyanate functionality.
The UV spectrum of aromatic isocyanates is characterized by absorptions arising from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms in the isocyanate group. The substitution pattern on the benzene ring, including the chlorine atom and the methyl group, influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). For instance, phenyl isocyanate exhibits characteristic absorption bands in the ultraviolet region. The electronic spectrum of a related compound, 2,6-dimethylphenyl isocyanate, provides insight into the types of transitions expected for substituted phenyl isocyanates. nist.gov
The primary electronic transitions and their typical absorption regions for aromatic isocyanates are summarized in the table below.
| Transition | Chromophore | Typical λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | Benzene Ring | 200 - 280 | High |
| n → π | Isocyanate Group (-NCO) | > 280 | Low |
UV-Vis spectroscopy is also a powerful technique for monitoring the kinetics of reactions involving the isocyanate group. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids (which can subsequently decompose), respectively. As the reaction proceeds, the concentration of the isocyanate decreases, and the concentration of the product increases. This change in concentration can be monitored by observing the change in absorbance at a wavelength where the reactant and product have significantly different molar absorptivities.
For example, in the reaction of this compound with an alcohol to form a urethane, the disappearance of the isocyanate's characteristic absorption can be tracked over time. By applying the Beer-Lambert law, the concentration of the isocyanate at any given time can be calculated, allowing for the determination of the reaction rate and order.
A hypothetical reaction monitoring experiment could involve the following steps:
Recording the initial UV-Vis spectrum of a solution of this compound in a suitable solvent.
Adding a reactant (e.g., an alcohol) to initiate the reaction.
Recording the UV-Vis spectra at regular time intervals.
Plotting the absorbance at a specific wavelength (characteristic of the isocyanate) against time to obtain a kinetic profile.
This data allows for a detailed understanding of the reaction mechanism and the influence of various parameters, such as temperature and catalyst concentration, on the reaction rate.
X-ray Diffraction (XRD) for Solid-State Structural Analysis (if crystalline derivatives are obtained)
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. While this compound is a liquid at room temperature, its reaction products, particularly ureas and urethanes, are often crystalline solids. Obtaining single crystals of these derivatives allows for their detailed structural elucidation by XRD.
The reaction of this compound with amines leads to the formation of substituted ureas. These urea derivatives can often be crystallized and their solid-state structures determined. For example, the crystal structure of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, has been reported, providing valuable insights into the conformational preferences and intermolecular interactions in such molecules. researchgate.net The analysis of these structures reveals key information about bond lengths, bond angles, and the planarity of the urea group.
A representative table of crystallographic data that could be obtained for a crystalline derivative of this compound, such as N-(2-chloro-3-methylphenyl)urea, is presented below. This data is hypothetical but based on typical values for similar organic compounds.
| Parameter | Hypothetical Value for N-(2-chloro-3-methylphenyl)urea |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 850.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| R-factor (%) | 4.5 |
Such crystallographic data provides unambiguous proof of the molecular structure and offers insights into the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the supramolecular assembly in the solid state.
Chromatographic Methods (e.g., GC-MS, LC-MS) for Separation and Quantitative Analysis
Chromatographic techniques are essential for the separation, identification, and quantitative analysis of this compound and its reaction products. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unequivocal identification.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+•) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group (-NCO), the chlorine atom (-Cl), or the methyl group (-CH3), as well as characteristic cleavages of the aromatic ring. libretexts.org The interpretation of the fragmentation of 2-chloro-2-methylpropane (B56623) can provide some general principles of fragmentation for chlorinated organic compounds. docbrown.info
A hypothetical GC-MS method for the analysis of this compound is outlined below.
| GC Parameter | Typical Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |
| MS Parameter | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds, such as the urethane and urea derivatives of this compound. In LC, the sample is dissolved in a liquid mobile phase and separated on a stationary phase packed in a column. The eluent from the LC column is then introduced into the mass spectrometer.
For the analysis of isocyanates and their derivatives, reverse-phase HPLC is commonly employed. researchgate.netepa.govepa.govnih.gov Due to the high reactivity of the isocyanate group, analysis often involves derivatization to form more stable compounds prior to analysis. researchgate.netepa.govepa.gov However, direct analysis of reaction mixtures is also possible to monitor the disappearance of the isocyanate and the formation of products.
LC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity. researchgate.netnih.gov In LC-MS/MS, a specific precursor ion is selected, fragmented, and one or more product ions are monitored. This technique is particularly useful for quantitative analysis in complex matrices. A study on the quantification of isocyanates and amines in polyurethane foams by LC-MS/MS demonstrates the utility of this approach. nih.gov
A typical LC-MS method for the quantitative analysis of a urethane derivative of this compound is presented in the following table.
| LC Parameter | Typical Value |
| Column | C18, 100 mm x 2.1 mm ID, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Parameter | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion (e.g., [M+H]+) → Product Ion |
These chromatographic methods, particularly when coupled with mass spectrometry, provide the necessary tools for the detailed characterization, separation, and quantification of this compound and its diverse reaction products, ensuring a thorough understanding of its chemistry.
Computational and Theoretical Investigations of 2 Chloro 1 Isocyanato 3 Methylbenzene
Ab Initio and Quantum Chemical Approaches for Reaction Mechanism Elucidation
Reaction Pathway Mapping and Intermediate Characterization
Computational chemistry offers powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the characterization of transient intermediates. For aromatic isocyanates, several key reaction pathways are of interest, including nucleophilic attack, cycloadditions, and radical reactions.
Nucleophilic Attack: The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. Theoretical studies on phenyl isocyanate reactions serve as a fundamental model. The reaction with alcohols to form urethanes, for instance, is a cornerstone of polyurethane chemistry. Computational models can elucidate the reaction mechanism, which can proceed through a concerted or stepwise pathway involving a tetrahedral intermediate. The substituents on the aromatic ring, a chloro group and a methyl group in the case of 2-Chloro-1-isocyanato-3-methylbenzene, are expected to influence the reaction rate and mechanism through electronic and steric effects.
Radical Reactions: The reaction of aromatic isocyanates with radicals is relevant in atmospheric chemistry and combustion processes. A computational study on the gas-phase reaction of the hydroxyl (•OH) radical with para-tolyl isocyanate (p-tolyl-NCO), a structural isomer of this compound, provides insights into the probable reaction channels. nih.gov Using quantum chemistry and transition state theory, it was found that the primary reaction pathways involve OH addition to the aromatic ring and hydrogen abstraction from the methyl group, rather than attack at the isocyanate group. nih.gov The calculated branching fractions for the reaction of •OH with p-tolyl-NCO highlight the site-selectivity of the reaction.
Table 1: Calculated Branching Fractions for the Reaction of •OH with p-tolyl-NCO at 298 K
| Reaction Channel | Branching Fraction (%) |
|---|---|
| OH addition (ortho to -NCO) | 53.2 |
| OH addition (meta to -NCO) | 24.5 |
| OH addition (para to -NCO) | 10.5 |
| H-abstraction (from -CH3) | 9.6 |
| OH addition (ipso to -NCO) | 2.3 |
Data sourced from a computational study on the reaction of OH with aromatic isocyanates. nih.gov
These findings suggest that for this compound, reactions with radicals would likely favor addition to the aromatic ring at positions influenced by the directing effects of the chloro and methyl substituents, as well as hydrogen abstraction from the methyl group.
Dimerization and Cycloaddition: Isocyanates can undergo self-addition reactions, such as dimerization to form uretidiones (four-membered rings). This is often an undesired side reaction in industrial processes. Computational studies on the dimerization of methylene (B1212753) diphenyl diisocyanate (MDI) have explored the mechanism of this reaction. Such studies can predict the thermodynamic and kinetic favorability of dimerization for substituted phenyl isocyanates like the title compound.
Molecular Dynamics (MD) Simulations (if applicable to specific reaction environments or self-assembly)
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes, such as conformational changes, diffusion, and self-assembly.
The application of MD simulations to isocyanate systems has been somewhat limited by the lack of well-parameterized force fields that can accurately describe the complex interactions involving the isocyanate group. nih.gov However, recent efforts have been made to develop force fields for isocyanates to model properties like vapor-liquid equilibria. acs.org
For this compound, MD simulations could potentially be applied to study:
Reaction Environments: In a solution-phase reaction, MD simulations could be used to model the local solvent structure around the isocyanate molecule. This can provide a more detailed picture of the reaction environment than what is captured by implicit solvent models. For example, it could reveal the preferential orientation of solvent molecules around the reactive isocyanate group.
Self-Assembly: Aromatic molecules can exhibit self-assembly behavior in solution, driven by non-covalent interactions such as π-π stacking and van der Waals forces. MD simulations are well-suited to explore the potential for this compound molecules to form aggregates or other organized structures in different solvents. Such studies would be relevant for understanding its behavior in concentrated solutions or as a component in material formulations. The stability of complex supramolecular structures, such as those observed for isocyanuric acid, are known to be governed by these types of interactions. nih.gov
The development of accurate force fields, potentially through the use of machine learning techniques, will be crucial for advancing the application of MD simulations to better understand the behavior of complex aromatic isocyanates like this compound. nih.gov
Applications of 2 Chloro 1 Isocyanato 3 Methylbenzene in Advanced Organic Synthesis and Materials Science
Building Block in Pharmaceutical Synthesis (e.g., Dasatinib Precursors)
A significant application of 2-Chloro-1-isocyanato-3-methylbenzene is its role as a key starting material in the synthesis of Dasatinib, a potent kinase inhibitor used in cancer therapy. vixra.orgnih.gov In several patented and documented synthetic routes, this isocyanate is crucial for constructing the N-(2-chloro-6-methylphenyl) carboxamide portion of the Dasatinib molecule. vixra.orgchemicalbook.comresearchgate.net
Table 1: Role of this compound in Dasatinib Synthesis
| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate |
| Amide Formation | Lithiated 2-chlorothiazole | This compound | Nucleophilic attack on isocyanate carbon | 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
Precursor for High-Performance Polymeric Materials
The isocyanate group (-N=C=O) is the foundational functional group for the synthesis of polyurethanes and polyureas, two classes of polymers with wide-ranging applications. rsc.orgnih.gov While di- and poly-isocyanates are used to build the main polymer backbone, monofunctional isocyanates like this compound play a critical role in controlling polymer architecture and tailoring final properties.
Polyurethanes are formed from the reaction of isocyanates with polyols (alcohols with multiple hydroxyl groups), and polyureas are formed from their reaction with polyamines (amines with multiple amino groups). researchgate.netmdpi.com When a monoisocyanate such as this compound is included in the reaction mixture, it acts as a chain terminator. By reacting with a growing polymer chain, it caps (B75204) the end of the chain, preventing further polymerization and thereby controlling the molecular weight of the polymer.
This control over molecular weight is crucial for tailoring the mechanical and thermal properties of the material. Furthermore, the introduction of the 2-chloro-3-methylphenyl group as an end-cap can specifically modify the polymer's surface properties, solubility, and compatibility with other materials. The steric bulk and chemical nature of this aromatic group can enhance thermal stability or alter the polymer's interaction with solvents and other additives. rsc.org
In polymer chemistry, chain extension and cross-linking are processes that increase molecular weight and create network structures, respectively, which significantly enhance the mechanical strength and thermal stability of the material. These processes require monomers with at least two reactive functional groups (i.e., a functionality of ≥ 2). nih.govresearchgate.netmyu-group.co.jp
Diisocyanates, which have two isocyanate groups, are used as chain extenders in polyurethane and polyurea synthesis. They link shorter polymer chains (prepolymers) together to form longer, higher molecular weight polymers. nih.govutwente.nlmdpi.com Cross-linking is achieved by using polyisocyanates (functionality > 2) or by reacting diisocyanates with polyols or polyamines that have more than two hydroxyl or amino groups. This creates a three-dimensional polymer network. myu-group.co.jp
As a monoisocyanate , this compound has a functionality of one and therefore cannot act as a chain extender or a cross-linking agent on its own. Its primary role in polymerization is as a chain terminator or a molecular weight regulator, as described previously.
Table 2: Functionality of Isocyanates in Polymer Synthesis
| Isocyanate Type | Functionality | Primary Role in Polymerization | Effect on Polymer Structure | Example Compound |
| Monoisocyanate | 1 | Chain Termination / End-capping | Controls molecular weight; modifies end-group properties | This compound |
| Diisocyanate | 2 | Chain Extension / Polymer Backbone Formation | Increases molecular weight; forms linear polymers | Hexamethylene diisocyanate (HDI) |
| Polyisocyanate | >2 | Cross-linking | Creates a 3D polymer network | Polymeric MDI (PMDI) |
Synthesis of Diverse Heterocyclic Compounds
The high reactivity of the isocyanate group makes this compound a valuable reagent for the synthesis of a wide variety of heterocyclic compounds, particularly those containing nitrogen. researchgate.netnih.gov Isocyanates can participate in numerous types of reactions, including cycloadditions and condensation reactions with multifunctional reagents, to form stable ring structures. rsc.orgrsc.orgresearchgate.net
The electrophilic carbon atom of the isocyanate group is susceptible to attack by nucleophiles. When a reagent containing two nucleophilic sites is used, a cyclization reaction can occur to form a heterocycle. This strategy provides access to a vast array of ring systems that are prevalent in pharmaceuticals and agrochemicals. nih.govresearchgate.net
For example, the reaction of an aryl isocyanate with a compound containing both an amine and a hydroxyl group (e.g., an amino alcohol) can lead to the formation of five-membered rings like oxazolidinones. researchgate.net Similarly, reactions with reagents containing two nitrogen nucleophiles, such as hydrazines or amidines, can yield various five- or six-membered heterocycles like triazoles, triazinones, or quinazolinediones. rsc.org The specific structure of the resulting heterocycle is determined by the nature of the binucleophilic partner and the reaction conditions.
Table 3: Potential Heterocyclic Systems from Aryl Isocyanates
| Binucleophilic Reagent | Resulting Heterocyclic Class |
| Amino alcohol | Oxazolidinone |
| Diamine | Imidazolidinone / Diazepinone |
| Hydrazine | Triazolidinone |
| α-Amino acid | Hydantoin |
| Anthranilic acid | Quinazolinedione |
Ring-closing reactions, or intramolecular cyclizations, are fundamental to the synthesis of heterocyclic compounds using this compound. In a typical approach, the isocyanate first reacts with a suitable partner to form a linear intermediate that contains all the necessary atoms for the target ring. This intermediate is then induced to cyclize, often through the action of heat or a catalyst, to form the final heterocyclic product. rsc.org
Ring-expansion reactions are transformations where one ring system is converted into a larger one. tandfonline.commdpi.com While this compound is not directly involved in the expansion step itself, it can be used to synthesize smaller heterocyclic precursors that are designed to undergo a subsequent, strain-driven or chemically-induced ring expansion. For example, a small, strained heterocycle synthesized using this isocyanate could be rearranged to a larger, more stable ring system, providing a pathway to complex cyclic architectures that are otherwise difficult to access. chemistryviews.org
Role in Specialty Chemical Production
While comprehensive data on the widespread industrial use of this compound in specialty chemical production is limited, its inherent chemical functionalities position it as a valuable intermediate. The isocyanate group is well-known for its reactions with nucleophiles such as alcohols, amines, and water, leading to the formation of carbamates, ureas, and other derivatives. These derivatives are foundational in the synthesis of various specialty chemicals.
Table 1: Potential Reactions and Resulting Specialty Chemical Classes
| Reactant Class | Resulting Functional Group | Potential Specialty Chemical Class |
| Alcohols | Urethane (B1682113) (Carbamate) | Pharmaceuticals, Agrochemicals |
| Amines | Urea (B33335) | Biocides, Herbicides |
| Water | Carbamidic acid (unstable) -> Amine | Synthesis Intermediate |
The presence of the chlorine atom and the methyl group on the aromatic ring further allows for a range of synthetic modifications, enabling the creation of diverse and complex molecules. These substitutions can influence the final product's physical and chemical properties, such as solubility, reactivity, and biological activity. Although specific examples are not prevalent in the literature, it is plausible that this compound serves as a precursor in multi-step syntheses within niche industrial applications.
Emerging Applications in Advanced Materials
The isocyanate functionality is fundamental to the production of polyurethane-based materials. By reacting with polyols (polymers with multiple hydroxyl groups), this compound could theoretically be incorporated into polymer chains to create specialized polyurethanes.
The incorporation of the chloro- and methyl-substituted benzene (B151609) ring into a polymer backbone could impart specific properties to the resulting material, such as:
Enhanced Thermal Stability: The aromatic ring can increase the rigidity and thermal resistance of the polymer.
Modified Solubility: The substituent groups can alter the polymer's solubility in various solvents.
Flame Retardancy: The presence of chlorine may contribute to flame retardant properties.
Research into the use of halogenated and alkylated phenyl isocyanates in polymer science is an ongoing field. While direct studies on this compound for these applications are not readily found, the principles of polymer chemistry suggest its potential as a monomer for creating materials with tailored properties for advanced applications, such as specialty coatings, adhesives, or elastomers. Further research and development would be necessary to fully explore and realize these potential applications.
Conclusion and Future Research Directions
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-1-isocyanato-3-methylbenzene, and how are reaction conditions optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves electrophilic substitution or isocyanate functionalization. For example, chlorination of toluene derivatives followed by isocyanate introduction via phosgenation. Reaction optimization includes temperature control (e.g., maintaining 0–5°C during exothermic steps) and solvent selection (e.g., anhydrous dichloromethane to minimize hydrolysis). Purity is enhanced via column chromatography or recrystallization, monitored by HPLC or GC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted to confirm molecular structure?
- Methodological Answer : FT-IR confirms the isocyanate group (sharp peak ~2250 cm⁻¹). H NMR identifies aromatic protons (δ 7.1–7.5 ppm, splitting patterns for substituents) and methyl groups (δ 2.3–2.5 ppm). C NMR distinguishes carbonyl carbons (~120–130 ppm for C=NCO). Mass spectrometry (EI-MS) validates molecular weight (e.g., m/z 153.57 for [M]) and fragmentation patterns .
Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Stability studies show degradation <5% over 6 months when stored in sealed amber vials under argon at –20°C. Avoid exposure to protic solvents or high humidity. Regular NMR or FT-IR checks are recommended to monitor decomposition .
Advanced Research Questions
Q. What computational chemistry methods are used to predict the reactivity of this compound in nucleophilic addition reactions, and how do theoretical calculations align with experimental kinetic data?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for nucleophilic attack at the isocyanate group. Experimental kinetic studies (e.g., UV-Vis monitoring of amine reactions) validate computed activation energies. Discrepancies >10% may indicate solvent effects or unaccounted steric hindrance .
Q. How can contradictory results in the stereochemical outcomes of cycloaddition reactions involving this compound be resolved through mechanistic studies?
- Methodological Answer : Conflicting stereoselectivity may arise from competing pathways (e.g., [2+2] vs. [4+2] cycloadditions). Use deuterium labeling or O isotopic tracing to track reaction pathways. Variable-temperature NMR and X-ray crystallography of intermediates clarify dominant mechanisms. Statistical analysis (e.g., multivariate regression) identifies solvent polarity or catalyst effects .
Q. What strategies are employed to optimize the regioselectivity of cross-coupling reactions using this compound as a substrate?
- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings is controlled by ligand design (e.g., bulky phosphines suppress ortho-substitution). Computational docking studies predict steric clashes, while Hammett plots correlate substituent electronic effects. High-throughput screening of Pd catalysts (e.g., Pd(OAc) vs. PdCl) identifies optimal conditions for para-selectivity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?
- Methodological Answer : Discrepancies in FT-IR peaks may arise from anharmonicity or solvent interactions. Compare gas-phase DFT simulations (with anharmonic corrections) to experimental spectra in inert matrices (e.g., argon at 10 K). Use Raman spectroscopy to resolve overlapping bands caused by polar solvents .
Q. What experimental controls are critical when studying the pH-dependent stability of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
